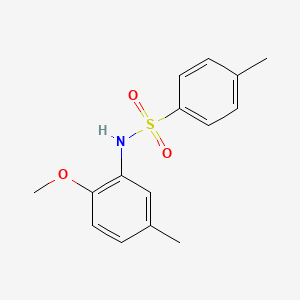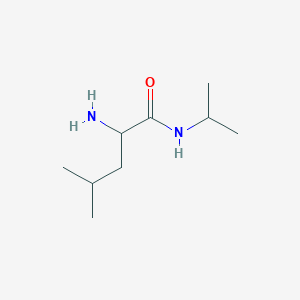
3-Chloro-1,1,3,3-tetraisopropyldisiloxane
Overview
Description
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is a chemical compound with the molecular formula C12H28Cl2OSi2. It is a silylating reagent used primarily for the protection of hydroxy groups in organic synthesis. This compound is known for its ability to protect both 3’- and 5’-hydroxy functions of ribonucleosides, making it valuable in the field of nucleotide chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
From Trichlorosilane: One method to synthesize 3-Chloro-1,1,3,3-tetraisopropyldisiloxane involves starting with trichlorosilane.
From 1,1,3,3-Tetraisopropyldisiloxane: Another method involves the reaction of 1,1,3,3-tetraisopropyldisiloxane with carbon tetrachloride (CCl4) in the presence of catalytic palladium(II) chloride (PdCl2).
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 3-Chloro-1,1,3,3-tetraisopropyldisiloxane undergoes substitution reactions where the chlorine atoms can be replaced by other nucleophiles.
Protection Reactions: It is widely used as a silylating reagent to protect hydroxy groups in organic molecules.
Common Reagents and Conditions
Imidazole: Used in the presence of imidazole to form 1,3-tetraisopropyldisiloxanylidene derivatives.
Pyridine-DMF: Another common condition involves the use of pyridine-DMF for the protection of diols.
Major Products Formed
Scientific Research Applications
3-Chloro-1,1,3,3-tetraisopropyldisiloxane has several applications in scientific research:
Nucleotide Chemistry: It is used for the simultaneous protection of 3’- and 5’-hydroxy functions of ribonucleosides, aiding in the analysis of Watson-Crick and Hoogstein base pairing in nucleotides.
Chemical Delivery Systems: Employed in the formation of ribavirin chemical delivery systems.
Protecting Group Reagent: Serves as a protecting group reagent for open-chain polyhydroxy compounds and in the preparation of cyclic bridged peptides.
Mechanism of Action
The mechanism by which 3-Chloro-1,1,3,3-tetraisopropyldisiloxane exerts its effects involves the formation of a stable silyl ether bond with hydroxy groups. This bond formation protects the hydroxy group from further reactions until it is selectively cleaved by fluoride ions or acidic conditions. The high steric demand of the tetraisopropyldisiloxane group enables discrimination between primary and secondary hydroxy groups .
Comparison with Similar Compounds
Similar Compounds
Triisopropylsilyl Chloride: Another silylating reagent used for the protection of hydroxy groups.
Di-tert-butyldichlorosilane: Used for similar protection purposes but with different steric and electronic properties.
Trimethylsilyl Trifluoromethanesulfonate: Another protecting group reagent with different reactivity and stability profiles.
Uniqueness
3-Chloro-1,1,3,3-tetraisopropyldisiloxane is unique due to its ability to simultaneously protect both 3’- and 5’-hydroxy functions of ribonucleosides, which is not commonly achieved by other silylating reagents. Its high steric demand also allows for selective protection of primary over secondary hydroxy groups, making it particularly useful in complex organic syntheses .
Properties
InChI |
InChI=1S/C12H28ClOSi2/c1-9(2)15(10(3)4)14-16(13,11(5)6)12(7)8/h9-12H,1-8H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGGBFZFNLHLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)O[Si](C(C)C)(C(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClOSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate](/img/structure/B3086558.png)


![Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B3086597.png)
![tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B3086598.png)
![6-Bromo-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3086600.png)

![1-methyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3086615.png)
![6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/structure/B3086626.png)





